Rheadine
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Overview
Description
Preparation Methods
Rheadine is generally obtained by extracting it from the corn poppy (Papaver rhoeas) and other plants . The extraction process involves proper separation, purification, and crystallization of the extract to obtain pure this compound . Industrial production methods typically involve the use of solvents like ethanol and chloroform for extraction .
Chemical Reactions Analysis
Rheadine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution: this compound can participate in substitution reactions, where functional groups in the molecule are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Rheadine has several scientific research applications, including:
Mechanism of Action
Rheadine exerts its effects by acting as a central nervous system depressant . It interacts with specific molecular targets and pathways involved in the modulation of neural activity. The exact molecular targets and pathways are still under investigation, but it is known to affect neurotransmitter systems and neural receptors .
Comparison with Similar Compounds
Rheadine is unique compared to other similar alkaloids due to its specific chemical structure and pharmacological activities. Similar compounds include:
Morphine: Another alkaloid with analgesic properties, but with a different mechanism of action and higher potential for dependence.
Codeine: An alkaloid with similar analgesic properties but less potent than morphine.
Papaverine: An alkaloid with antispasmodic properties, but with a different chemical structure and mechanism of action.
This compound’s uniqueness lies in its combination of sedative, antispasmodic, and analgesic activities, making it a valuable compound for various scientific and medical applications .
Properties
IUPAC Name |
24-methoxy-13-methyl-5,7,19,21,25-pentaoxa-13-azahexacyclo[12.11.0.02,10.04,8.015,23.018,22]pentacosa-2,4(8),9,15(23),16,18(22)-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-22-6-5-11-7-15-16(26-9-25-15)8-13(11)19-18(22)12-3-4-14-20(27-10-24-14)17(12)21(23-2)28-19/h3-4,7-8,18-19,21H,5-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBIHOLQAKITPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C4C1C5=C(C(O4)OC)C6=C(C=C5)OCO6)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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